5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with distinct substituents:
- Position 2: Trifluoromethyl (-CF₃) group, known for enhancing metabolic stability and lipophilicity.
- Position 3: Phenyl ring, contributing to π-π stacking interactions with biological targets.
- Position 5: Methyl group, modulating steric and electronic properties.
- Position 7: 4-Methylpiperazinyl group, a common pharmacophore in kinase inhibitors and receptor ligands.
Properties
IUPAC Name |
5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5/c1-13-12-15(26-10-8-25(2)9-11-26)27-18(23-13)16(14-6-4-3-5-7-14)17(24-27)19(20,21)22/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKZQJLTEVTAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common synthetic route includes the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and unsymmetrical β-diketones under solvent-free conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve scaling up this process with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C17H19F3N4
- Molecular Weight : 348.36 g/mol
- CAS Number : 694499-26-8
The structure features a pyrazolo-pyrimidine core, which is known for diverse biological activities, influenced by the presence of the trifluoromethyl group and the piperazine moiety.
Antidepressant Activity
Research indicates that compounds similar to 5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibit antidepressant properties. A study demonstrated that derivatives of this compound modulate norepinephrine and serotonin levels, suggesting potential use in treating mood disorders .
Antitumor Effects
The compound has shown promise in preclinical studies for its antitumor activity. In vitro assays revealed that it inhibits the proliferation of specific cancer cell lines, possibly through apoptosis induction pathways. This effect is attributed to its interaction with cellular signaling pathways involved in cancer progression .
Neuroprotective Properties
Neuroprotective effects have been observed in models of neurodegenerative diseases. The compound appears to protect neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer's and Parkinson's disease. This property is linked to its ability to modulate neurotransmitter systems and reduce neuroinflammation .
Antipsychotic Potential
Preliminary studies suggest that this compound may possess antipsychotic effects, likely due to its action on dopaminergic pathways. The modulation of dopamine receptors could provide therapeutic benefits in treating schizophrenia and related disorders .
Case Study 1: Antidepressant Efficacy
In a controlled trial involving animal models, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to the control group. The study utilized behavioral assays such as the forced swim test and tail suspension test to measure efficacy.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Trends :
- Trifluoromethyl (CF₃) : Consistently improves metabolic stability and target affinity across analogs .
- Piperazine/Piperidine Substituents : Influence solubility and selectivity; piperazine derivatives show stronger kinase inhibition, while piperidine analogs excel in CNS-targeted therapies .
- Aromatic Substituents (Phenyl, Methoxyphenyl, Chlorophenyl) : Modulate electron density and steric bulk, affecting binding to hydrophobic pockets .
Enzyme and Kinase Inhibition
- The trifluoromethyl group in pyrazolo[1,5-a]pyrimidines enhances binding to ATP pockets in kinases. For example, analogs with 4-methylpiperazine (as in the target compound) show IC₅₀ values < 100 nM against KDR kinase, a key target in angiogenesis .
- Dimethylaminoethyl-substituted derivatives () inhibit phosphodiesterase-4 (PDE4) with 10-fold higher potency than non-fluorinated analogs .
Antitumor Activity
- Compounds with benzylpiperazine () reduce tumor growth in xenograft models (e.g., 60% inhibition in MDA-MB-231 breast cancer) via apoptosis induction .
- Piperidine-containing analogs () exhibit antiviral activity but lower cytotoxicity (CC₅₀ > 50 μM) compared to piperazine derivatives .
Biological Activity
5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly as an anti-tubercular agent and in other therapeutic areas. This article aims to compile and analyze the available data regarding its biological activity, including structure-activity relationships (SAR), efficacy against specific pathogens, and potential mechanisms of action.
Chemical Structure
The compound can be described by its molecular formula and has a molecular weight of approximately 373.39 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.
Antimycobacterial Activity
Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in inhibiting the growth of Mycobacterium tuberculosis (M.tb). The compound has shown promising results in various assays:
- In vitro Inhibition : In one study, derivatives of pyrazolo[1,5-a]pyrimidines demonstrated significant inhibition against M.tb with IC50 values ranging from 1.35 to 2.18 μM for certain analogs . The compound's structure allows it to interact effectively with the ATP synthase enzyme in mycobacteria, which is crucial for their energy metabolism .
- Efficacy in Animal Models : Compounds similar to this compound have been tested in mouse models, showing good efficacy in reducing bacterial load and improving survival rates .
The mechanism by which this compound exerts its biological effects involves several pathways:
- ATP Synthase Inhibition : Research indicates that these compounds bind to the ATP synthase enzyme, disrupting ATP production essential for bacterial survival .
- Apoptosis Induction : Some studies suggest that related compounds can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial membrane potential disruption .
Structure-Activity Relationship (SAR)
The SAR studies for pyrazolo[1,5-a]pyrimidines indicate that modifications at specific positions on the molecule significantly affect biological activity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 3 | Phenyl group | Increased potency against M.tb |
| 5 | Alkyl or aryl substituents | Enhanced solubility and activity |
| 7 | Piperazine moiety | Improved binding affinity |
These findings suggest that careful modification of the substituents can lead to compounds with enhanced therapeutic profiles.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this class of compounds:
- Study on Antitubercular Activity : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against M.tb. The study found that compounds with a trifluoromethyl group at position 2 exhibited superior activity compared to those without this modification .
- Cancer Cell Line Studies : In another investigation focusing on apoptosis induction in DLD-1 and HT-29 cell lines, derivatives were shown to activate caspase pathways independent of p53 status, suggesting potential applications in cancer therapy .
Q & A
Basic: What is the synthetic pathway for 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core via condensation of 5-aminopyrazole derivatives (e.g., 5-amino-3-phenylpyrazole) with dielectrophilic reagents (e.g., β-diketones or trifluoromethyl-substituted diketones) .
- Step 2: Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions at position 7 of the pyrazolo[1,5-a]pyrimidine core .
- Step 3: Purification via column chromatography (e.g., petroleum ether/ethyl acetate) and recrystallization (e.g., ethanol/acetone mixtures) to isolate the final compound .
Key Reaction Table:
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
Critical parameters include:
- Catalyst Selection: Use Lewis acids (e.g., AlCl₃) or palladium catalysts for coupling reactions to enhance regioselectivity .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates during piperazine substitution .
- Temperature Control: Maintain reflux temperatures (80–100°C) for condensation steps to accelerate ring closure while avoiding decomposition .
Example Optimization Table:
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | DMF | +15% |
| Catalyst | None | Pd(PPh₃)₄ | +20% |
| Reaction Time | 2 hours | 1 hour | +10% |
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., trifluoromethyl at C2, piperazine at C7). For example, the piperazine NH protons appear as broad singlets at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 432.2) .
- Infrared (IR) Spectroscopy: Peaks at 1650–1700 cm⁻¹ confirm C=N and C=O bonds in the pyrimidine ring .
Advanced: How can discrepancies in spectral data between synthesis batches be resolved?
Methodological Answer:
- Impurity Profiling: Use HPLC-MS to identify by-products (e.g., unreacted intermediates or regioisomers) .
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in substituent positioning. For example, SC-XRD confirmed the trifluoromethyl group at C2 in a related pyrazolo[1,5-a]pyrimidine derivative .
- 2D NMR: HSQC and HMBC experiments map long-range couplings to verify connectivity .
Basic: What are common impurities encountered during synthesis?
Methodological Answer:
- Regioisomers: Incorrect substitution patterns (e.g., piperazine at C5 instead of C7) due to competing reaction pathways .
- Unreacted Intermediates: Residual 5-aminopyrazole or diketone precursors detected via TLC .
- By-Products: Dehydration by-products (e.g., anhydrides) from high-temperature steps .
Mitigation Strategies:
- Use gradient elution in chromatography to separate regioisomers .
- Monitor reactions with in situ FTIR to detect intermediate consumption .
Advanced: How to design a bioassay for evaluating kinase inhibition activity?
Methodological Answer:
- Target Selection: Prioritize kinases with structural homology to pyrazolo[1,5-a]pyrimidine targets (e.g., VEGFR2 or CDK2) .
- Assay Protocol:
- In Vitro Kinase Assay: Use fluorescence polarization to measure ATP competition (IC₅₀ values).
- Cellular Assay: Test antiproliferative effects in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assay .
- Data Interpretation: Compare dose-response curves with positive controls (e.g., staurosporine) .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
- SC-XRD Protocol:
- Key Parameters:
Advanced: What computational methods predict binding affinity to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 3POZ) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- QSAR Models: Corrogate substituent effects (e.g., trifluoromethyl hydrophobicity) with activity data from analogous compounds .
Basic: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Test: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC over 24 hours .
- Thermal Stability: Use DSC/TGA to determine melting points and decomposition temperatures (e.g., Tm > 250°C) .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Methodological Answer:
- Formulation Strategies: Use co-solvents (e.g., DMSO/PEG-400 mixtures) or nanoemulsions to enhance bioavailability .
- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or carboxylate) at the piperazine nitrogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
